Tirabrutinib hydrochloride

Overview

Description

ONO-4059 (hydrochloride), also known as tirabrutinib hydrochloride, is a potent and orally active Bruton’s tyrosine kinase inhibitor. This compound is primarily used in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. It works by covalently binding to Bruton’s tyrosine kinase within B cells, thereby preventing B-cell receptor signaling and impeding B-cell development .

Mechanism of Action

Target of Action

Tirabrutinib hydrochloride, also known as ONO-4059 Hydrochloride, is a highly selective inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a member of the Tec family of non-receptor protein tyrosine kinases, which is highly expressed in hematopoietic cells . It plays a pivotal role in abnormal B-cell receptor signaling to regulate cell proliferation and survival .

Mode of Action

Tirabrutinib selectively and covalently binds to the cysteine-481 residue of BTK . This binding inhibits the aberrant B-cell receptor signaling in B cell-related cancers and autoimmune diseases . Tirabrutinib is a second-generation BTK inhibitor, demonstrating a highly selective kinase profile compared to first-generation BTK inhibitors .

Biochemical Pathways

Tirabrutinib’s action on BTK affects multiple downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways . Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .

Result of Action

Tirabrutinib’s action results in the inhibition of cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, tirabrutinib showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the tirabrutinib groups .

Biochemical Analysis

Biochemical Properties

Tirabrutinib hydrochloride irreversibly and covalently binds to BTK in B cells . This binding inhibits aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases . The compound’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system .

Cellular Effects

This compound selectively affects B cells . It inhibits the growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation . Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BTK in B cells, which inhibits aberrant B cell receptor signaling . This inhibition regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a dose-dependent anti-tumor effect over time . It has been observed that the growth inhibition of tumor cells is related to dose-dependent BTK inhibition by this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent anti-tumor effect . In the TMD8 subcutaneous xenograft model, this compound showed a dose-dependent anti-tumor effect .

Metabolic Pathways

It is known that this compound regulates multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK .

Preparation Methods

The synthesis of ONO-4059 (hydrochloride) involves several steps, including the preparation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

ONO-4059 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ONO-4059 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase.

Biology: Helps in understanding the role of B-cell receptor signaling in B-cell development and function.

Industry: Employed in the development of new therapeutic agents targeting B-cell malignancies.

Comparison with Similar Compounds

ONO-4059 (hydrochloride) is compared with other Bruton’s tyrosine kinase inhibitors, such as ibrutinib and zanubrutinib. While all these compounds target Bruton’s tyrosine kinase, ONO-4059 (hydrochloride) is noted for its higher selectivity and potency. This makes it a promising candidate for the treatment of B-cell malignancies with potentially fewer off-target effects .

Similar Compounds

- Ibrutinib

- Zanubrutinib

- Acalabrutinib

These compounds share a similar mechanism of action but differ in their selectivity, potency, and clinical applications .

Properties

IUPAC Name |

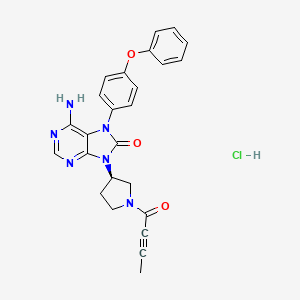

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYDCIJFACDXSG-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439901-97-9 | |

| Record name | Tirabrutinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Tirabrutinib hydrochloride a promising drug for B-cell malignancies?

A1: this compound is a potent and highly selective inhibitor of Bruton tyrosine kinase (BTK) [, ]. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By irreversibly binding to BTK, this compound effectively blocks BCR signaling, leading to the death of malignant B cells []. This targeted action makes it a promising therapeutic option for various B-cell malignancies.

Q2: How does the irreversible binding of this compound to BTK provide an advantage over reversible inhibitors?

A2: The irreversible binding of this compound to BTK offers a more sustained inhibition of the kinase activity compared to reversible inhibitors. This sustained inhibition can lead to more prolonged therapeutic effects and potentially overcome resistance mechanisms that may develop with reversible inhibitors.

Q3: What are the current clinical applications of this compound?

A3: this compound has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma []. This approval highlights its potential as a valuable therapeutic option for patients with these challenging hematological malignancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B611320.png)